molecular formula C9H5ClOS B11762972 6-Chloro-4H-thiochromen-4-one

6-Chloro-4H-thiochromen-4-one

Cat. No.: B11762972
M. Wt: 196.65 g/mol
InChI Key: AVQMBQMZZMZQSB-UHFFFAOYSA-N
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Description

6-Chloro-4H-thiochromen-4-one is a heterocyclic compound with the molecular formula C9H7ClOS. It is a derivative of thiochromone, where a chlorine atom is substituted at the 6th position of the thiochromone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4H-thiochromen-4-one typically involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid, followed by cyclization of the resulting acrylates . Another method involves the use of rhodium-catalyzed alkyne hydroacylation and thio-conjugate addition sequences . These methods allow for the efficient production of thiochroman-4-ones and related derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4H-thiochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiochroman-4-ones, S,S-dioxide derivatives, and other functionalized thiochroman compounds .

Scientific Research Applications

6-Chloro-4H-thiochromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to the inhibition of key enzymes in the parasite’s metabolic pathways. The compound’s structure allows it to interact with biological membranes and proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4H-thiochromen-4-one is unique due to the presence of the chlorine atom at the 6th position, which significantly influences its chemical reactivity and biological activity. This substitution enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

Molecular Formula

C9H5ClOS

Molecular Weight

196.65 g/mol

IUPAC Name

6-chlorothiochromen-4-one

InChI

InChI=1S/C9H5ClOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H

InChI Key

AVQMBQMZZMZQSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=CS2

Origin of Product

United States

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